molecular formula C15H18O2 B094684 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid CAS No. 65805-80-3

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid

Cat. No.: B094684
CAS No.: 65805-80-3
M. Wt: 230.3 g/mol
InChI Key: RXYPAUUNBPXTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. It is characterized by its unique structure, which includes a phenanthrene core that is fully hydrogenated, making it an octahydro derivative. This compound has a molecular formula of C15H20O2 and a molecular weight of 232.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:

[ \text{Phenanthrene} + 4H_2 \xrightarrow{\text{Pd/Pt catalyst}} \text{1,2,3,4,5,6,7,8-Octahydrophenanthrene} ]

The carboxylation of the resulting octahydrophenanthrene can be achieved through various methods, including the Kolbe-Schmitt reaction, which involves the reaction of the hydrocarbon with carbon dioxide in the presence of a strong base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Ketones, Alcohols

    Reduction: Alcohols, Aldehydes

    Substitution: Halogenated derivatives, Nitro derivatives

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is unique due to its fully hydrogenated phenanthrene core combined with a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9H,1-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPAUUNBPXTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310359
Record name 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65805-80-3
Record name NSC226147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Reactant of Route 3
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Reactant of Route 5
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Reactant of Route 6
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Customer
Q & A

Q1: What is the main synthetic route to obtain 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid?

A1: The research by [] outlines a synthetic route to this compound. It involves the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid. This reaction yields both the desired 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and a byproduct, 3,5,6,7,8,8a-hexahydro-3-oxospiro-[1H-2-benzopyran-1,1′-cyclohexane]-4-carbonitrile.

Q2: How can this compound be further modified?

A2: The 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid obtained through the synthesis serves as a versatile precursor for several other 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives. [] The publication describes its use in synthesizing the corresponding carboxylic acid, o-hydroxy carboxylic acid, and the amine derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.